molecular formula C12H14N2S B8344919 5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

Cat. No. B8344919
M. Wt: 218.32 g/mol
InChI Key: YNEOBVWYAPXEDZ-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add borane-dimethylsulfide complex (6.9 mL, 13.7 mmol, 2M solution in THF) to a solution of 5-cyclopentylthiomethyl-pyridine-2-carbonitrile (1 g, 4 mmol) in THF (12 mL) at room temperature under a nitrogen atmosphere. Stir the solution at room temperature for 16 h. Concentrate the solution in vacuo, dissolve the residue in chloroform (50 mL), add ethylenediamine (0.72 g, 12 mmol) and stir at 50° C. for 1 h. Wash the mixture with water (10 mL), dry the organic phase over Na2SO4 and concentrate in vacuo. Purify the residue by SCX chromatography followed by chromatography on silica gel (10 g) eluting with DCM/2M ammonia in methanol (1:0 to 9:1 gradient) to obtain the title compound (0.24 g, 27%). MS (ES+) m/z: 223.1 (M+H)+.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
B.CSC.[CH:5]1([S:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]#[N:19])=[N:16][CH:17]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.C(N)CN>C1COCC1>[NH2:19][CH2:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][S:10][CH:5]2[CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:17][N:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)SCC=1C=CC(=NC1)C#N
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in chloroform (50 mL)
STIRRING
Type
STIRRING
Details
stir at 50° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
Wash the mixture with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by SCX chromatography
WASH
Type
WASH
Details
eluting with DCM/2M ammonia in methanol (1:0 to 9:1 gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC1=NC=C(C=C1)CSC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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